(S)-2-amino-5-methoxytetralin hydrochloride

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

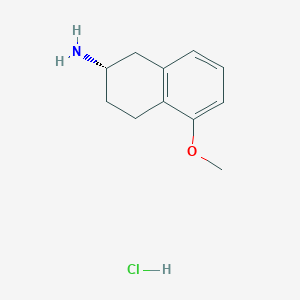

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. This nomenclature precisely defines the stereochemical configuration and structural features of the molecule. The compound consists of a tetralin backbone, which is a bicyclic structure composed of a benzene ring fused to a cyclopentane ring, with specific functional group substitutions.

The structural framework features a tetralin core system where the naphthalene ring has been partially hydrogenated in the 1,2,3,4-positions, creating a saturated six-membered ring fused to the aromatic portion. The methoxy group (-OCH₃) is positioned at the 5-position of the tetralin structure, while the amino group (-NH₂) is located at the 2-position with (S)-stereochemistry. The presence of the hydrochloride indicates that this compound exists as a salt form, which significantly enhances its water solubility and influences its pharmacological properties.

The stereochemical designation (S) at the 2-position is crucial for the compound's three-dimensional arrangement, as this configuration determines the spatial orientation of the amino group relative to the tetralin ring system. This stereochemistry is particularly important because the three-dimensional arrangement of atoms can significantly affect the compound's interaction with biological targets and its overall efficacy profile.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 58349-17-0. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The European Community number assigned to this substance is 611-645-8, providing additional regulatory identification within European chemical classification systems.

Several alternative chemical names and identifiers exist for this compound, reflecting different nomenclature systems and structural description approaches. These include 2-naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1), (2S)-, and (S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Additional systematic names encompass variations such as (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and (S)-2-amino-5-methoxytetraline hydrochloride.

The compound is also referenced in specialized chemical databases with unique identifiers including DTXSID30483988 in the Environmental Protection Agency DSSTox database, MFCD08443937 as the MDL number, and various catalog numbers in commercial chemical suppliers such as CS-M1827. These diverse identifiers facilitate precise chemical communication across different scientific and commercial platforms.

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 58349-17-0 | Chemical Abstracts Service Registry |

| European Community Number | 611-645-8 | European Chemicals Agency |

| DSSTox Substance Identifier | DTXSID30483988 | Environmental Protection Agency |

| MDL Number | MFCD08443937 | Chemical databases |

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of this compound is C₁₁H₁₆ClNO. This formula represents the complete ionic composition of the hydrochloride salt, accounting for both the organic cation and the chloride anion. The compound exhibits a molecular weight of 213.70 grams per mole as calculated by computational chemistry methods.

Mass spectrometric characterization of this compound reveals specific fragmentation patterns and molecular ion peaks that are characteristic of aminotetralin derivatives. The exact mass of the compound is 213.0920418 grams per mole, with the monoisotopic mass also being 213.0920418 grams per mole. These precise mass measurements are crucial for high-resolution mass spectrometric identification and confirmation of the compound's identity.

The compound's molecular structure contributes to specific mass spectrometric behavior patterns. The tetralin core structure typically exhibits characteristic fragmentation involving loss of the amino group or cleavage of the fused ring system. The presence of the methoxy group at the 5-position can lead to specific neutral losses during fragmentation, particularly involving loss of methanol (32 atomic mass units) or methyl radicals (15 atomic mass units). High-resolution mass spectrometry techniques, such as those employing quadrupole time-of-flight instruments, can achieve mass accuracy within 2 parts per million for molecular ion determination.

The topological polar surface area of the compound is 35.2 Ų, indicating moderate polarity that influences its solubility characteristics and potential membrane permeability. The heavy atom count totals 14 atoms, with the compound containing 2 hydrogen bond donors and 2 hydrogen bond acceptors. These molecular descriptors are essential for understanding the compound's physicochemical behavior and potential interactions in chemical and biological systems.

| Molecular Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO | - |

| Molecular Weight | 213.70 | g/mol |

| Exact Mass | 213.0920418 | g/mol |

| Topological Polar Surface Area | 35.2 | Ų |

| Heavy Atom Count | 14 | atoms |

| Hydrogen Bond Donors | 2 | count |

| Hydrogen Bond Acceptors | 2 | count |

| Rotatable Bond Count | 1 | count |

特性

IUPAC Name |

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLCAQWQPIFKRX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483988 | |

| Record name | (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58349-17-0 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58349-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-5-methoxytetralin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-5-methoxytetralin hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone.

Reduction: The ketone group in 5-methoxy-1-tetralone is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

(s)-2-Amino-5-methoxytetralin hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amino groups to halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

科学的研究の応用

Pharmacological Research

The compound has been extensively studied for its potential therapeutic effects, particularly in relation to neurological disorders:

- Dopamine Receptor Agonism : (s)-2-Amino-5-methoxytetralin hydrochloride primarily acts as an agonist at D2-like dopamine receptors. This activity is crucial for its potential application in treating conditions such as Parkinson's disease, where dopamine deficiency is a significant concern.

- Neurological Disorders : Beyond Parkinson's disease, the compound may provide therapeutic benefits in other neurological and psychiatric disorders due to its interaction with neurotransmitter systems.

Biochemical Studies

The compound has been utilized in various biochemical studies to understand receptor interactions:

- Receptor Interaction Studies : Research indicates that this compound selectively interacts with dopamine and serotonin receptors, which may lead to insights into mood regulation and motor control .

Organic Synthesis

In synthetic chemistry, this compound serves as a building block for more complex organic molecules:

- Synthesis of Derivatives : It can be used as a precursor in the synthesis of other pharmacologically active compounds, enhancing its utility in drug development.

Case Study 1: Parkinson's Disease Treatment

A study investigated the effects of this compound on animal models of Parkinson's disease. Results indicated that administration of the compound led to significant improvements in motor functions, suggesting its potential as a therapeutic agent for managing Parkinson's symptoms.

Case Study 2: Receptor Binding Affinity

Research focused on the binding affinity of this compound to various receptors. The findings demonstrated that the compound exhibits high selectivity for D2 receptors compared to other receptor types, reinforcing its relevance in designing targeted therapies for dopamine-related disorders .

作用機序

The mechanism of action of (s)-2-Amino-5-methoxytetralin hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

(S)-2-Amino-5-methoxytetralin (S)-Mandelate

- Structure : The mandelate salt (CAS: 439133-67-2) modifies solubility and stability.

- Role : Used in asymmetric synthesis; molecular weight 329.38 vs. 213.70 for the hydrochloride .

- Synthesis : Derived from the hydrochloride via salt formation with (S)-mandelic acid.

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

- Structure: Propyl group at the amino position enhances lipophilicity.

- Role : Intermediate in dopamine agonist synthesis (CAS: 93601-86-6) .

5-Amino-2-methoxypyridine and 4-Amino-6-methoxypyrimidine

Pharmacological Analogs

Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

- Structure: Combines tetralin with piperazine and phenol groups.

- Activity : High D3 receptor affinity (Ki <1 nM) and potent in vivo dopamine agonist activity .

Rotigotine and Despropylrotigotine

- Structure : Rotigotine incorporates a thienylethyl group; despropylrotigotine lacks the propyl chain.

- Role: Rotigotine (CAS: 99755-59-6) is a non-ergoline dopamine agonist; the (S)-2-amino-5-methoxytetralin moiety is essential for binding .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

生物活性

(S)-2-Amino-5-methoxytetralin hydrochloride is a compound of significant interest in pharmacology, particularly due to its interactions with neurotransmitter receptors. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aminotetralin derivative characterized by a methoxy group at the 5-position of the tetralin structure. Its molecular formula is C₁₁H₁₅ClN₂O, and it exhibits properties that make it a candidate for further pharmacological exploration.

The primary mechanism of action for this compound involves its role as a dopamine receptor agonist , particularly targeting D2-like receptors. This agonistic activity is crucial for its potential application in treating neurological disorders, such as Parkinson's disease .

Receptor Interactions

This compound has been shown to interact selectively with various receptors:

- Dopamine Receptors : It acts primarily as an agonist at D2 receptors, which are implicated in the regulation of mood and movement.

- Serotonin Receptors : Preliminary studies suggest potential interactions with serotonin receptors, although this requires further investigation .

Pharmacological Applications

- Parkinson's Disease Treatment : Due to its dopaminergic activity, this compound is being researched for its potential to alleviate symptoms of Parkinson's disease by restoring dopaminergic function in the brain .

- Neurological Disorders : Its agonistic properties may also provide therapeutic benefits in other neurological and psychiatric disorders, making it a versatile compound for future drug development .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for dopamine receptors. For instance, studies indicated that modifications to the compound's structure can enhance its receptor binding affinity and selectivity, which is crucial for developing targeted therapies .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in treating Parkinsonian symptoms. Results from these studies suggest that administration of the compound leads to notable improvements in motor function and reduces rigidity associated with the disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy at 5-position | Dopamine receptor modulation |

| (R)-6-Methoxy-2-aminotetralin hydrochloride | Methoxy at 6-position | Dopaminergic and adrenergic activity |

| (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at 6-position on naphthalene | Dopaminergic properties |

This table highlights the structural similarities and differences among various aminotetralin derivatives, emphasizing their distinct biological activities.

Q & A

Q. What are the recommended storage conditions for (S)-2-Amino-5-methoxytetralin hydrochloride, and how do they impact experimental reproducibility?

The compound should be stored at 0–6 °C to maintain stability and prevent degradation. Deviations from this range may lead to altered reactivity or byproduct formation, compromising synthesis or assay outcomes. Stability can be monitored using high-performance liquid chromatography (HPLC) to detect impurities over time, ensuring batch-to-batch consistency .

Q. How can researchers verify the purity of this compound before use in experiments?

Purity (>98%) is typically confirmed via analytical techniques such as:

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized through enantioselective methods , often involving chiral catalysts or resolving agents. For example, its (S)-mandelate derivative (CAS 439133-67-2) is used in asymmetric synthesis to achieve high enantiomeric excess (ee) .

Advanced Research Questions

Q. How does this compound function in asymmetric synthesis, and what are the critical parameters for optimizing enantioselectivity?

The compound acts as a chiral building block in stereoselective reactions, such as the synthesis of tetralin-based pharmaceuticals. Key optimization factors include:

- Catalyst choice (e.g., transition-metal complexes).

- Reaction temperature (lower temps often enhance ee).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve yield .

Q. What role does this compound play in biochemical assays, such as matrix metalloproteinase (MMP-3) activity studies?

It is utilized in fluorescent or colorimetric assays to quantify MMP-3 activity in tissues or cell lysates. Researchers must:

Q. How can researchers address contradictions in stability data when using this compound under varying pH conditions?

Conduct pH-dependent stability studies using:

Q. What analytical strategies are recommended for characterizing byproducts formed during reactions involving this compound?

Combine LC-MS/MS for high-sensitivity detection of trace byproducts and X-ray crystallography to resolve structural ambiguities. Computational tools (e.g., DFT calculations) may predict degradation pathways .

Methodological Considerations

- Experimental Design : Always include replicates and internal standards (e.g., deuterated analogs) in chromatographic analyses to minimize variability.

- Data Interpretation : Cross-validate results with orthogonal techniques (e.g., NMR + HPLC) to confirm findings, especially when working with chiral compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。